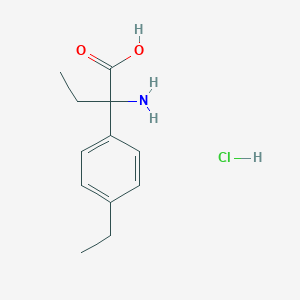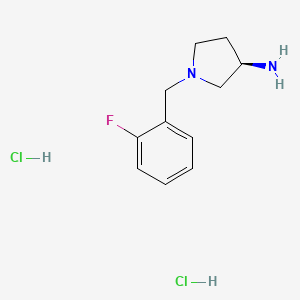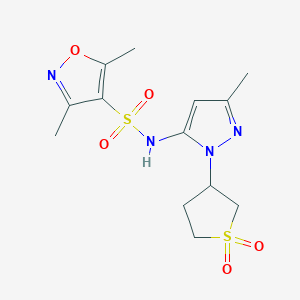
4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C17H18ClFN2O3S. It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules .
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole. This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .Wissenschaftliche Forschungsanwendungen
COX-2 Inhibition and Pain Management
Sulfonamides have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Research by Hashimoto et al. (2002) demonstrated that the introduction of a fluorine atom into benzenesulfonamide derivatives could significantly enhance COX-2 selectivity and potency. This led to the identification of a potent COX-2 inhibitor, JTE-522, which shows promise for treating conditions like rheumatoid arthritis and acute pain (Hiromasa Hashimoto et al., 2002).
Antimicrobial Applications
Sulfonamides have shown significant antimicrobial activity. Vanparia et al. (2010) synthesized a novel sulfonamide derivative with enhanced antimicrobial effects against various bacterial and fungal strains. This highlights the potential of sulfonamides in developing new antimicrobial agents (S. Vanparia et al., 2010).
Corrosion Inhibition
The application of sulfonamide derivatives in corrosion inhibition was explored by Kaya et al. (2016), who studied the effectiveness of piperidine derivatives on iron corrosion. Quantum chemical calculations and molecular dynamics simulations revealed that these compounds could serve as efficient corrosion inhibitors, suggesting potential applications in industrial maintenance and protection (S. Kaya et al., 2016).
Fluorescent Probes for Metal Ions
Sulfonamide derivatives have been utilized as precursors for fluorescent probes, specifically for detecting metal ions such as Zn(II). Kimber et al. (2003) synthesized analogues of a Zinquin-related fluorophore, demonstrating the utility of such compounds in bioimaging and analytical chemistry (M. Kimber et al., 2003).
Bioconjugation Techniques
Chang et al. (1992) reported on the activation of hydroxyl groups using 4-fluorobenzenesulfonyl chloride for the covalent attachment of biologicals to solid supports. This technique has potential applications in biotechnology, including the development of biosensors and therapeutic agents (Y. A. Chang et al., 1992).
Wirkmechanismus
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, “4-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-methylbenzenesulfonamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
4-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-12-9-15(19)4-6-18(12)25(23,24)20-11-17(22)14-3-5-16-13(10-14)7-8-21(16)2/h3-6,9-10,17,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBPHHNORUGAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)

![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2849752.png)


![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![3-[(Furan-2-ylmethoxy)methyl]aniline](/img/structure/B2849759.png)
![3-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2849760.png)
![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
